![molecular formula C18H15NO2 B182845 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione CAS No. 69085-38-7](/img/structure/B182845.png)
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione, also known as DANTHRON, is a synthetic organic compound with the molecular formula C20H16N2O2. It is a yellow crystalline powder that is soluble in organic solvents. DANTHRON has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of cell cycle arrest. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in vitro. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione is also stable and has a long shelf life. However, it has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
For research on 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione include the development of new synthetic methods, investigation of its potential applications in photodynamic therapy and imaging, and further exploration of its mechanism of action.
Synthesemethoden
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione can be synthesized through various methods, including condensation reactions, Friedel-Crafts reactions, and oxidative coupling reactions. One of the most commonly used methods is the condensation reaction between 2,4-dimethylaniline and 1,2-naphthoquinone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. 4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione has also been investigated for its anti-tumor and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
69085-38-7 |
|---|---|
Produktname |
4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione |
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
4-(2,4-dimethylanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C18H15NO2/c1-11-7-8-15(12(2)9-11)19-16-10-17(20)18(21)14-6-4-3-5-13(14)16/h3-10,19H,1-2H3 |
InChI-Schlüssel |
ZAGDPSPINVOXCU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32)C |
Andere CAS-Nummern |
69085-38-7 |
Löslichkeit |
3.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




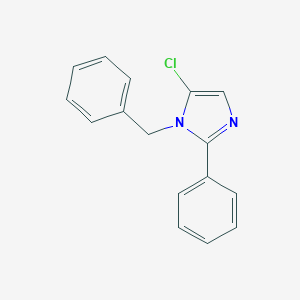

![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)
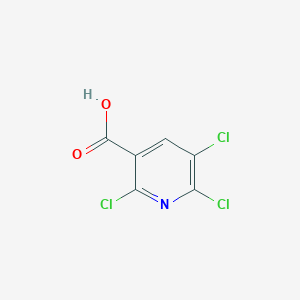
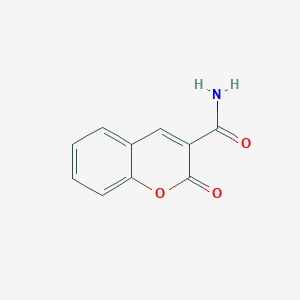
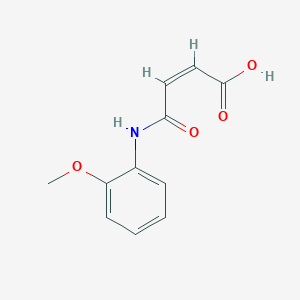


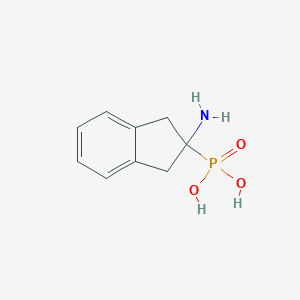
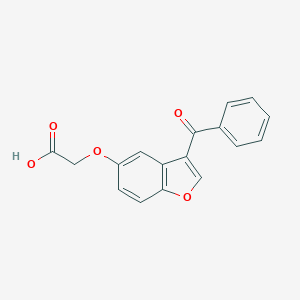

![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)
![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)